N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide
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Overview
Description
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide is an organic compound with a complex structure that includes methoxy, methyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the methoxy and methyl groups: These groups can be introduced through methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the amide group can yield an amine.
Scientific Research Applications
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in studying biological pathways and mechanisms.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
N-[2-methoxy-5-methylphenyl]-3-(2-methoxyphenyl)propanamide: Lacks the pyrrole group, which may affect its biological activity.
N-[2-methoxy-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide: Similar structure but different substitution pattern on the aromatic ring.
Uniqueness
The presence of the pyrrole group in N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-16-14-18(21(27-3)15-19(16)24-12-6-7-13-24)23-22(25)11-10-17-8-4-5-9-20(17)26-2/h4-9,12-15H,10-11H2,1-3H3,(H,23,25) |
InChI Key |
GVUYSIROBIECEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
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